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molecular formula C21H22ClN3O2 B1217940 UH-AH 37

UH-AH 37

Cat. No. B1217940
M. Wt: 383.9 g/mol
InChI Key: UFJWXHOFKIGIAF-UHFFFAOYSA-N
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Patent
US04668674

Procedure details

5 g of (+)-6-Chloro-5,10-dihydro-5-[(1-methyl-4-piperidinyl)-acetyl] -11H-dibenzo[b,e][1,4]diazepin-11-one-L-(+)-tart rate were dissolved in water, mixed with potash and extracted with methylene chloride. The extracts were combined and evaporated off several times with ethanol. 3.9 g (95% of theory) of (+)-6-chloro-5,10-dihydro-5-[(1-methyl-4-piperidinyl)-acetyl]-11H-dibenzo[b,e][1,4]diazepin-11-one were obtained.
Name
(+)-6-Chloro-5,10-dihydro-5-[(1-methyl-4-piperidinyl)-acetyl] -11H-dibenzo[b,e][1,4]diazepin-11-one L-(+)-tart rate
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:12]2[N:11]([C:13](=[O:22])[CH2:14][CH:15]3[CH2:20][CH2:19][N:18]([CH3:21])[CH2:17][CH2:16]3)[C:10]3[CH:23]=[CH:24][CH:25]=[CH:26][C:9]=3[C:8](=[O:27])[NH:7][C:6]=2[CH:5]=[CH:4][CH:3]=1.C([C@@H]([C@H](C([O-])=O)O)O)([O-])=O.C([O-])([O-])=O.[K+].[K+]>O>[Cl:1][C:2]1[C:12]2[N:11]([C:13](=[O:22])[CH2:14][CH:15]3[CH2:20][CH2:19][N:18]([CH3:21])[CH2:17][CH2:16]3)[C:10]3[CH:23]=[CH:24][CH:25]=[CH:26][C:9]=3[C:8](=[O:27])[NH:7][C:6]=2[CH:5]=[CH:4][CH:3]=1 |f:0.1,2.3.4|

Inputs

Step One
Name
(+)-6-Chloro-5,10-dihydro-5-[(1-methyl-4-piperidinyl)-acetyl] -11H-dibenzo[b,e][1,4]diazepin-11-one L-(+)-tart rate
Quantity
5 g
Type
reactant
Smiles
ClC1=CC=CC=2NC(C3=C(N(C21)C(CC2CCN(CC2)C)=O)C=CC=C3)=O.C(=O)([O-])[C@H](O)[C@@H](O)C(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
evaporated off several times with ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=CC=2NC(C3=C(N(C21)C(CC2CCN(CC2)C)=O)C=CC=C3)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 108.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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